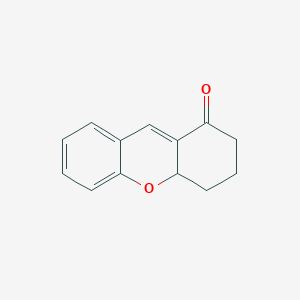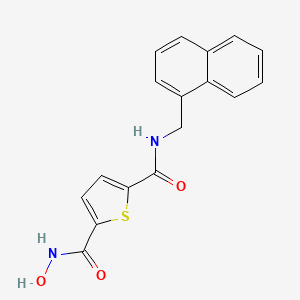
2,5-Thiophenedicarboxamide, N-hydroxy-N'-(1-naphthalenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- is a chemical compound with the molecular formula C17H14N2O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- typically involves the condensation of thiophene derivatives with appropriate amides and naphthalenylmethyl groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, such as phosphorus pentasulfide, and various carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Thiophenedicarboxamide: A simpler derivative without the naphthalenylmethyl group.
Naphthalene derivatives: Compounds containing the naphthalene ring system but lacking the thiophene moiety.
Uniqueness
2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- is unique due to its combination of the thiophene and naphthalene structures. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
487002-77-7 |
|---|---|
Molekularformel |
C17H14N2O3S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-N-hydroxy-5-N-(naphthalen-1-ylmethyl)thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C17H14N2O3S/c20-16(14-8-9-15(23-14)17(21)19-22)18-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9,22H,10H2,(H,18,20)(H,19,21) |
InChI-Schlüssel |
XMBWUMZMPGLEIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=C(S3)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)

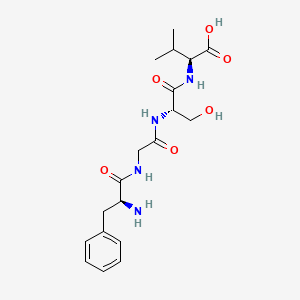
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)

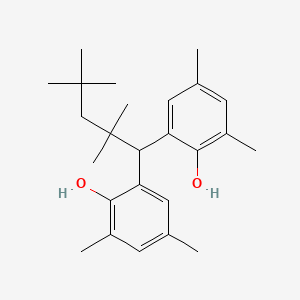
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
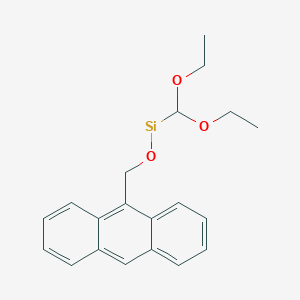

![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
